[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Overview
Description
“[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 889943-45-7 . It has a molecular weight of 216.17 . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5;;/h5H,1-4,12H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 216.17 .Scientific Research Applications
Synthesis and Structural Analysis Triazolopyridines, including [6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine derivatives, are synthesized and characterized using methods like NMR, FTIR, MS, and X-ray diffraction. They are noted for their structural diversity and complexity, which is demonstrated through the synthesis of various derivatives under mild conditions, indicating their adaptability in chemical synthesis (El-Kurdi et al., 2021).
Antimicrobial and Antifungal Applications Certain derivatives exhibit weak antifungal activity, suggesting their potential use in developing antimicrobial agents. Their chemical structures are characterized through techniques like NMR and MS, highlighting their significance in medicinal chemistry (Yang et al., 2015).
Advanced Materials and Electroluminescent Properties Triazolopyridine derivatives are explored for their electrochemical behavior and are utilized in the creation of advanced materials like organic light-emitting diodes (OLEDs). They demonstrate high triplet energy and appropriate energy levels for charge transportation, indicating their utility in electronics and photonics (Kang et al., 2017).
Chemical Analysis and Computational Studies Computational methods like Density Functional Theory (DFT) are employed to understand the regioselectivity and structural aspects of these compounds, aiding in the prediction and analysis of their behavior in various applications. This approach helps in the precise design of these molecules for specific applications (Mozafari et al., 2016).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
- One study suggests that derivatives of this compound exhibit anti-cancer properties . Further research would be needed to identify specific targets.
- Pyrazine derivatives, in general, have diverse therapeutic applications, including anticancer effects .
Target of Action
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h1-2,4H,3,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCFENWSHXLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-45-7 | |
Record name | [6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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